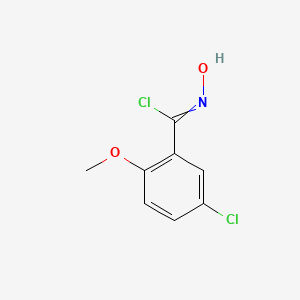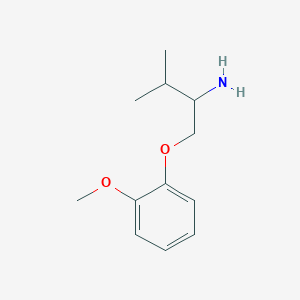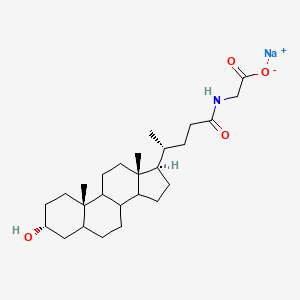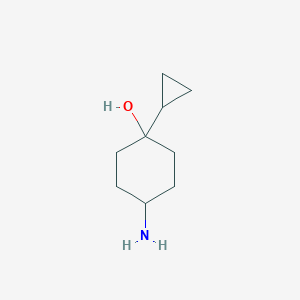
N-Methylhomopiperazine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylhomopiperazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of homopiperazine, where one of the nitrogen atoms in the piperazine ring is methylated. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylhomopiperazine hydrochloride can be synthesized through several methods. One common method involves the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . Another method includes the reductive methylation of homopiperazine with formaldehyde . Additionally, it can be prepared from N-benzyl-4-piperidone oxime through a Beckmann rearrangement followed by reduction .
Industrial Production Methods
In industrial settings, the continuous synthesis of N-Methylhomopiperazine hydrochloride is often preferred due to its efficiency. The cyclization process over Cu-based catalysts is particularly effective, as it reduces operating costs, conserves energy, and minimizes environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylhomopiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with diazonium salts to form 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes.
Coupling Reactions: It can be used in the synthesis of novel benzimidazole derivatives and platinum (II) substituted disulfide complexes.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts and formaldehyde. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted diazepanes and benzimidazole derivatives, which have significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
N-Methylhomopiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the synthesis of compounds with biological activities, such as antihistamines.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Methylhomopiperazine hydrochloride depends on its application. In pharmaceutical contexts, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been used in the synthesis of compounds that target serotonin and dopamine receptors, which are involved in the treatment of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
N-Methylhomopiperazine hydrochloride can be compared with other similar compounds, such as:
Homopiperazine: The parent compound, which lacks the methyl group on the nitrogen atom.
Piperazine: A simpler analog with a six-membered ring structure.
N-Methylpiperazine: A similar compound with a methyl group on one of the nitrogen atoms in the piperazine ring.
N-Methylhomopiperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
N-Methylhomopiperazine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of numerous biologically active compounds. Its preparation methods, chemical reactivity, and mechanism of action make it a compound of great interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1046832-15-8 |
|---|---|
Molekularformel |
C6H15ClN2 |
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
1-methyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
IRWQPRYGVOCXKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
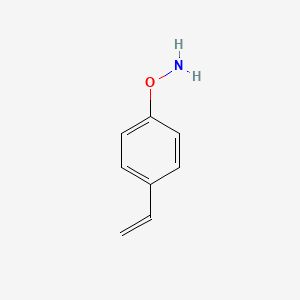
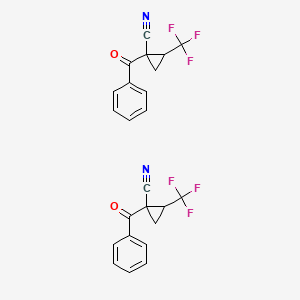
![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
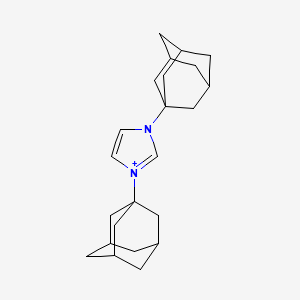

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
